(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
CAS No.:
Cat. No.: VC16547994
Molecular Formula: C30H42O7
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H42O7 |
|---|---|
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | (E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
| Standard InChI | InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
| Standard InChI Key | QECQJYAIIIIKJB-XNTDXEJSSA-N |
| Isomeric SMILES | CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
| Canonical SMILES | CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Introduction
(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a complex organic compound belonging to the steroid-like class of molecules. It features a unique structural framework with multiple functional groups, making it of interest in fields such as medicinal chemistry and biochemistry.
Key Features:
-
Molecular Structure: The compound contains a cyclopenta[a]phenanthrene backbone, characteristic of steroids, with several hydroxyl and methyl groups attached.
-
Synthesis: Typically involves multi-step organic reactions, often derived from natural products or synthesized for specific applications.
-
CAS Number: 656830-26-1.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the available literature, but its CAS number is 656830-26-1. For similar compounds, such as 6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid, the molecular formula is C30H44O7 .
Functional Groups
-
Hydroxyl Groups: Present at positions 3 and 7 of the cyclopenta[a]phenanthrene ring.
-
Methyl Groups: Five methyl groups are attached at positions 4, 10, 13, and 14.
-
Keto Groups: Two keto groups are present at positions 11 and 15.
-
Carboxylic Acid Group: Attached to the hept-5-enoic acid chain.
Synthetic Pathway
The synthesis of this compound typically involves several key steps, including the formation of the cyclopenta[a]phenanthrene backbone and the attachment of the hept-5-enoic acid chain. Techniques such as multi-step organic reactions are employed, often starting from natural products or simpler precursors.
Characterization Techniques
-
Melting Point Determination: Used to assess purity and identify the compound.
-
Spectral Analysis: Techniques like UV/Vis and IR spectroscopy are used to confirm the presence of functional groups.
Medicinal Chemistry
The compound's unique structure makes it a candidate for further research in medicinal chemistry, particularly in the development of new drugs or therapeutic agents.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume